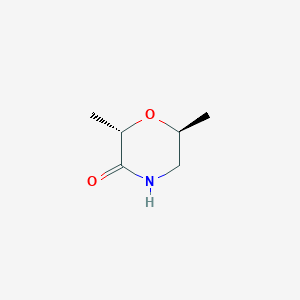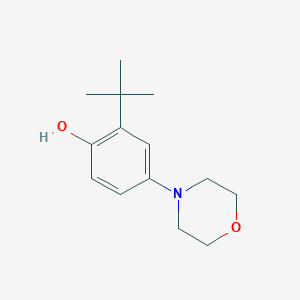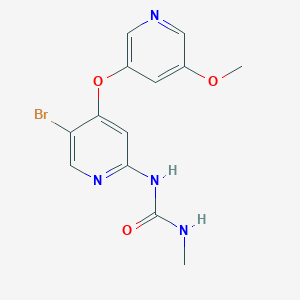
4-(Isoquinolin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-4-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal under acidic conditions to form isoquinoline derivatives . Another approach is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride to yield isoquinoline .
Industrial Production Methods
Industrial production of 4-(Isoquinolin-4-yl)aniline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and improve the purity of the final product .
化学反応の分析
Types of Reactions
4-(Isoquinolin-4-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
科学的研究の応用
4-(Isoquinolin-4-yl)aniline has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Isoquinolin-4-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to 4-(Isoquinolin-4-yl)aniline but lacks the aniline group.
4-Aminoquinoline: Contains an amino group at the 4-position but differs in the ring structure.
Uniqueness
This compound is unique due to its combined isoquinoline and aniline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-isoquinolin-4-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H,16H2 |
InChIキー |
XWAMYTWSGMGLHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)



![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)



